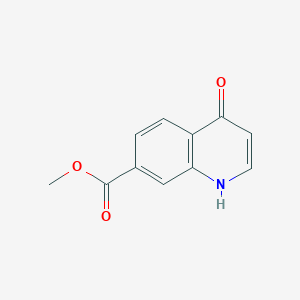

Methyl 4-hydroxyquinoline-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline and its derivatives often involves a series of reactions. For instance, 4-hydroxyquinoline can be prepared from aniline and diethyl ethoxymethylenemalonate . There are also other methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .

Molecular Structure Analysis

Quinoline is a nitrogen-based heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The IUPAC name for “Methyl 4-hydroxyquinoline-7-carboxylate” is methyl 4-oxo-1H-quinoline-7-carboxylate .

Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .

Wissenschaftliche Forschungsanwendungen

Electrochemistry and Spectroelectrochemistry :

- Hydroxyquinoline carboxylic acids, including compounds similar to Methyl 4-hydroxyquinoline-7-carboxylate, have been studied for their oxidation mechanisms. These studies have implications in understanding electron transfer efficiencies in biosystems (Sokolová et al., 2015).

Synthesis and Crystallographic Studies :

- Research has been conducted on the synthesis and crystallographic characteristics of Methyl 4-hydroxyquinoline derivatives. These studies contribute to the design of combinatorial libraries and understanding the potential of these compounds as inhibitors for viruses like Hepatitis B (Kovalenko et al., 2020).

Spectroscopic Properties in Polymeric Matrices :

- The absorption and fluorescence spectra of Hydroxyquinoline compounds, including variants of Methyl 4-hydroxyquinoline-7-carboxylate, have been analyzed in different matrices. This research is important for understanding the photophysical behavior of these compounds (Zhang et al., 2000).

Photolabile Protecting Groups :

- Studies on Brominated hydroxyquinoline, a related compound, have been done to explore its use as a photolabile protecting group. This research is significant for developing caging groups for biological messengers (Fedoryak et al., 2002).

Synthesis and Antimicrobial Activity :

- Research on synthesizing and assessing the antimicrobial activity of 4-hydroxyquinoline derivatives has been carried out. This includes exploring their efficacy against various bacteria and understanding their role as potential natural preservatives (Kim et al., 2014).

Corrosion Inhibition :

- Novel compounds based on the 8-hydroxyquinoline moiety have been synthesized and identified as corrosion inhibitors for mild steel in hydrochloric acid. This study is relevant for the development of corrosion protection strategies (Rbaa et al., 2019).

Molecular Switch Properties :

- Theoretical studies have been conducted on 7-hydroxyquinoline compounds to explore their potential as molecular switch systems. This research is significant for the development of new molecular technologies (Csehi et al., 2014).

Wirkmechanismus

Target of Action

Quinoline derivatives are known to interact with a broad range of biological targets due to their versatile applications in medicinal chemistry .

Mode of Action

Quinoline derivatives are known to exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .

Biochemical Pathways

Quinoline derivatives have been associated with a wide spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .

Pharmacokinetics

The lipophilic properties of substituents on the quinoline ring can influence the pharmacokinetic properties of quinoline derivatives .

Result of Action

Quinoline derivatives have been associated with a broad spectrum of bio-responses .

Action Environment

The synthesis of quinoline derivatives has been reported to be influenced by various factors, including reaction conditions and the use of eco-friendly and safe reusable catalysts .

Zukünftige Richtungen

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

Eigenschaften

IUPAC Name |

methyl 4-oxo-1H-quinoline-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-8-9(6-7)12-5-4-10(8)13/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSQLGKJRTVBHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxyquinoline-7-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine](/img/structure/B1359229.png)

![3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1359234.png)